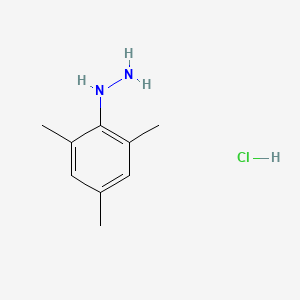

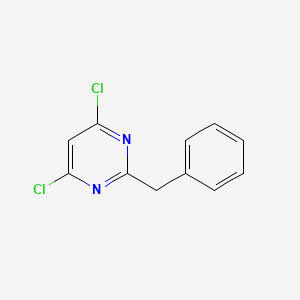

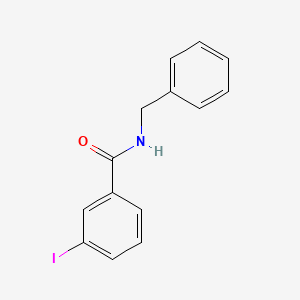

N-benzyl-3-iodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-iodobenzamide is a compound that would be structurally related to the benzamide class of compounds, characterized by the presence of a benzamide moiety and a benzyl group. While the specific compound N-benzyl-3-iodobenzamide is not directly discussed in the provided papers, we can infer properties and characteristics based on similar compounds that have been studied.

Synthesis Analysis

The synthesis of N-benzyl-3-iodobenzamide would likely involve the amide formation between an appropriate benzylamine and an iodobenzoyl chloride. A similar synthesis approach is described for a related compound, where N-(2,4-dichlorophenyl)-2-nitrobenzamide is synthesized by refluxing with thionyl chloride in dry toluene, followed by treatment with an acid in the presence of a base like triethylamine . This method could potentially be adapted for the synthesis of N-benzyl-3-iodobenzamide by using 3-iodobenzoyl chloride and benzylamine as starting materials.

Molecular Structure Analysis

The molecular structure of N-benzyl-3-iodobenzamide would be expected to feature a dihedral angle between the benzyl and the benzamide rings, as seen in N-Benzyl-2-hydroxybenzamide, where the dihedral angle is 68.81° . The presence of the iodine atom would likely influence the overall molecular conformation due to its size and polarizability.

Chemical Reactions Analysis

N-benzyl-3-iodobenzamide could potentially participate in various chemical reactions typical of benzamides and iodobenzenes. For instance, the iodine atom might be susceptible to nucleophilic aromatic substitution reactions. The amide group could engage in hydrogen bonding and other non-covalent interactions, as seen in the isomeric N-(iodophenyl)nitrobenzamides, which form different three-dimensional framework structures through hydrogen bonds and iodo...carbonyl interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-iodobenzamide would include a high molecular weight due to the presence of iodine and a likely solid state at room temperature. The compound's solubility would depend on the solvent and could be influenced by the polar amide group and the nonpolar benzyl group. The iodine atom would contribute to the compound's density and potentially its refractive index. The melting and boiling points would be determined by the strength of intermolecular forces, such as hydrogen bonding, as observed in related compounds .

科学的研究の応用

Cancer Imaging and Therapy :

- N-benzyl-3-iodobenzamide derivatives have been studied for their potential in visualizing primary breast tumors. These compounds bind preferentially to sigma receptors overexpressed in breast cancer cells, facilitating tumor visualization (Caveliers et al., 2002).

- Certain N-(dialkylaminoalkyl)benzamides, which are structurally similar to N-benzyl-3-iodobenzamide, have shown high uptake in melanoma, indicating potential for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

Catalytic and Synthetic Applications :

- N-isopropyliodobenzamides, which are closely related to N-benzyl-3-iodobenzamide, have been evaluated as catalysts for alcohol oxidation. This demonstrates their utility in organic synthesis and potential environmental benefits due to high reactivity at room temperature (Yakura et al., 2018).

Antioxidant Properties :

- The synthesis of N-substituted benzisoselenazol-3(2H)-ones, derived from o-iodobenzamides like N-benzyl-3-iodobenzamide, has been reported. These compounds exhibit significant GPx-like antioxidant activity, indicating their potential in oxidative stress-related applications (Pacuła et al., 2014).

Structural Studies :

- Crystal structure analysis of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-iodobenzamides, has provided insights into the molecular structure of these compounds. Such studies are crucial for understanding the molecular interactions and designing more effective derivatives (Suchetan et al., 2016).

Drug Development and Biochemistry :

- Research on benzamides, including iodobenzamides, has shown their diverse applications as antipsychotic and antiemetic drugs, imaging agents for melanoma, and as carriers for cytotoxic agents and enzyme inhibitors. These derivatives exhibit a wide range of biological activities that are beneficial in drug development and therapeutic applications (Oltmanns et al., 2009).

Safety And Hazards

特性

IUPAC Name |

N-benzyl-3-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMAUTYAQSYLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302680 |

Source

|

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-iodobenzamide | |

CAS RN |

82082-51-7 |

Source

|

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82082-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。